Home > Products > Screening Compounds P59057 > Quizartinib monohydrochloride
Quizartinib monohydrochloride - 950769-62-7

Quizartinib monohydrochloride

Catalog Number: EVT-13282913
CAS Number: 950769-62-7
Molecular Formula: C29H33ClN6O4S
Molecular Weight: 597.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quizartinib is classified as an antineoplastic agent and protein kinase inhibitor. It falls under several chemical categories, including amides, heterocyclic compounds, and sulfur compounds, with a specific focus on its action against FLT3 mutations that are prevalent in a significant subset of AML cases .

Synthesis Analysis

Methods and Technical Details

The synthesis of quizartinib involves complex organic chemistry techniques aimed at constructing its unique molecular structure. The compound is synthesized through a multi-step process that includes:

  1. Formation of Urea Linkage: The urea moiety is formed by reacting an isoxazole derivative with an imidazo-benzothiazole derivative.
  2. Alkylation: The introduction of the morpholine group is achieved through alkylation reactions.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for clinical use.

The synthetic pathway has been described in detail in patent literature, which outlines the specific reagents and conditions required for each step .

Molecular Structure Analysis

Structure and Data

Quizartinib has a complex molecular structure characterized by its chemical formula C29H32N6O4SC_{29}H_{32}N_{6}O_{4}S and an average molecular weight of approximately 560.67 g/mol. The detailed structure includes:

  • Isoxazole ring: A five-membered ring containing nitrogen and oxygen.
  • Imidazo-benzothiazole moiety: A fused bicyclic structure that contributes to its specificity for FLT3.
  • Morpholine group: A six-membered ring containing nitrogen, enhancing solubility and bioavailability.

The structural representation can be depicted using various chemical drawing software, illustrating the arrangement of atoms and functional groups critical to its activity .

Chemical Reactions Analysis

Reactions and Technical Details

Quizartinib acts primarily through its inhibition of FLT3 kinase activity. The key chemical reaction involves the binding of quizartinib to the ATP-binding site of FLT3, preventing autophosphorylation, which is essential for FLT3 signaling pathways that promote cell proliferation. This inhibition leads to decreased downstream signaling and ultimately induces apoptosis in FLT3-dependent leukemic cells .

Mechanism of Action

Process and Data

The mechanism of action of quizartinib is centered on its role as a selective inhibitor of FLT3. Upon administration, quizartinib binds to the ATP-binding pocket of the FLT3 receptor with high affinity, blocking its activation. This results in:

  • Inhibition of Autophosphorylation: By preventing phosphorylation, quizartinib disrupts the signaling cascade responsible for cell survival and proliferation.
  • Induction of Apoptosis: Inhibition leads to programmed cell death in malignant cells expressing FLT3 mutations.

Clinical studies have demonstrated that quizartinib effectively reduces the risk of death in patients with FLT3-ITD positive AML when used in combination therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quizartinib monohydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions.
  • Bioavailability: The absolute bioavailability from tablet formulation is approximately 71% .

These properties are critical for its formulation into oral dosage forms suitable for patient administration.

Applications

Scientific Uses

Quizartinib's primary application lies in oncology, particularly for treating acute myeloid leukemia characterized by FLT3 mutations. Its efficacy has been established through various clinical trials, showing improved outcomes in patients with relapsed or refractory disease. Additionally, ongoing research is exploring its potential applications in other hematologic malignancies and solid tumors where FLT3 plays a role .

Molecular Pathology of FLT3-ITD Mutations in AML

Role of FLT3-ITD in Leukemogenesis and Disease Progression

FLT3-ITD mutations represent one of the most frequent genetic alterations in acute myeloid leukemia (AML), occurring in approximately 25% of newly diagnosed adult cases [1] [5]. These internal tandem duplications within the juxtamembrane domain (JMD) of the FMS-like tyrosine kinase 3 (FLT3) receptor trigger constitutive activation of the tyrosine kinase independent of its natural ligand (FLT3L) [2] [5]. This ligand-independent dimerization results in persistent activation of downstream pro-survival and proliferative pathways, including:

  • STAT5: Promotes cell survival and blocks differentiation [2] [8]
  • MAPK/ERK: Drives uncontrolled proliferation [5] [9]
  • PI3K/AKT: Inhibits apoptosis and enhances metabolic adaptation [8] [9]

The resultant biological impact includes impaired hematopoietic differentiation, increased genomic instability, and suppression of mitochondrial apoptosis pathways [5] [8]. Clinically, FLT3-ITD–positive AML presents with aggressive disease phenotypes characterized by high leukocyte counts, increased bone marrow blast percentages, and shorter remission durations [2] [5]. Compared to wild-type FLT3 AML, FLT3-ITD confers significantly worse overall survival (median OS: 15.1 months vs not reached) and higher relapse rates (>50% within 2 years) due to its role in maintaining leukemia stem cell populations [4] [5] [7].

Table 1: Key Signaling Pathways Dysregulated by FLT3-ITD Mutations

PathwayBiological ConsequenceClinical Impact
STAT5Blocked myeloid differentiation, Enhanced survivalChemoresistance, Relapse
PI3K/AKT/mTORSuppressed apoptosis, Metabolic reprogrammingRapid proliferation, Therapy resistance
RAS/MAPKUncontrolled proliferationHigh tumor burden, Leukocytosis

Structural and Functional Consequences of FLT3-ITD Mutations

The FLT3 receptor is a Class III receptor tyrosine kinase with critical regulatory domains: an extracellular ligand-binding domain, a transmembrane domain, a juxtamembrane domain (JMD), and two intracellular tyrosine kinase domains (TKD1 and TKD2) [5] [8]. ITD mutations occur primarily within the JMD (amino acids 591–599), with duplication lengths ranging from 3 to >400 nucleotides [3] [6]. These duplications cause:

  • Structural Distortion: Disruption of the autoinhibitory function of the JMD, which normally stabilizes the kinase in an inactive conformation [8] [10]
  • Constitutive Dimerization: Ligand-independent receptor oligomerization through duplicated sequence-mediated interactions [5] [8]
  • Altered Subcellular Localization: Mislocalization of mutant receptors to endoplasmic reticulum compartments, enabling aberrant STAT5 activation [2] [8]

Quizartinib monohydrochloride is a highly selective, second-generation Type II FLT3 inhibitor designed to target the unique structural alterations induced by ITD mutations [5] [10]. Unlike Type I inhibitors (e.g., midostaurin, gilteritinib) that bind the active kinase conformation, quizartinib interacts with the hydrophobic back pocket of the inactive DFG-out conformation of FLT3 [8] [10]. This binding mode involves:

  • Bis-aryl urea core: Forms hydrogen bonds with the kinase hinge region (Cys694, Glu692) [10]
  • Morpholinoethoxy solubilizing group: Enhances water solubility and pharmacokinetic stability [2] [10]
  • Isoxazole group: Optimizes selectivity for FLT3 over c-KIT (critical for reducing off-target toxicity) [2] [5]

Quizartinib demonstrates picomolar affinity for wild-type FLT3 (Kd = 1.8 nM) and maintains potent inhibition against FLT3-ITD, though with approximately 10-fold reduced affinity compared to wild-type [5] [10]. Its major active metabolite, AC886, exhibits comparable binding kinetics and contributes significantly to sustained FLT3 inhibition [10]. Resistance primarily emerges via kinase domain mutations, particularly at the "gatekeeper" residue F691L and activation loop residues D835 and Y842, which impair drug binding through steric hindrance or stabilization of active kinase conformations [8].

Table 2: Common FLT3 Resistance Mutations to Quizartinib

Mutation SiteStructural MechanismPrevalence in Relapse
F691L (Gatekeeper)Steric interference with drug binding25-30%
D835V/Y/F (Activation loop)Stabilization of active kinase conformation20-25%
Y842C/H (Activation loop)Altered ATP-binding pocket geometry10-15%

FLT3-ITD as a Predictive Biomarker in AML Treatment

The allelic ratio (mutant/wild-type FLT3) and ITD insertion site are established prognostic biomarkers in AML. Patients with high allelic ratios (≥0.5) exhibit significantly worse outcomes than those with low ratios (<0.5) [3] [6]. Recent evidence positions FLT3-ITD as a dynamic predictive biomarker for response to FLT3 inhibitors:

  • Allelic Burden Quantification: Fragment analysis via capillary electrophoresis of cDNA (vs. genomic DNA) enhances detection sensitivity for measurable residual disease (MRD). In post-allogeneic stem cell transplant (allo-HSCT) monitoring, cDNA-based FLT3-ITD detection anticipated relapse 1-3 months earlier than DNA-based methods in 85% of cases [3].
  • Treatment Response Monitoring: Reductions in FLT3-ITD expression after 1 cycle of quizartinib correlate with clinical response. Patients achieving >1-log reduction in allelic ratio had significantly longer relapse-free survival (HR=0.32; p<0.001) [3] [8].
  • Comutational Landscape Synergy: Co-occurring mutations in NPM1 and epigenetic regulators (DNMT3A, TET2) dramatically enhance sensitivity to quizartinib. In the QuANTUM-First trial, patients with triple mutations (FLT3-ITD/NPM1/DNMT3A) receiving quizartinib plus chemotherapy had a median OS not reached vs 9.6 months with chemotherapy alone (HR=0.47; 95% CI: 0.31–0.71) [4].

Table 3: Biomarker-Guided Clinical Outcomes with Quizartinib

Biomarker ProfileTherapeutic ImpactSurvival Outcome (Quizartinib vs Control)
FLT3-ITD+/NPM1mutEnhanced cytotoxicity via NPM1c mislocalizationMedian OS: NE vs 15.1mo (HR 0.64) [4]
FLT3-ITD+/DNMT3AmutHypersensitivity to FLT3 inhibitionMedian OS: 40.4mo vs 9.6mo (HR 0.55) [4]
FLT3-ITD+ with detectable MRD (cDNA)Early relapse predictionRelapse risk increased 4.7-fold [3]

Properties

CAS Number

950769-62-7

Product Name

Quizartinib monohydrochloride

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea;hydrochloride

Molecular Formula

C29H33ClN6O4S

Molecular Weight

597.1 g/mol

InChI

InChI=1S/C29H32N6O4S.ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);1H

InChI Key

PXAZTIFOJADIJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.